5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
5-(3-Bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 3-bromophenyl group at the 5-position. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence the compound’s physicochemical properties and bioactivity. Thieno[2,3-d]pyrimidin-4-one derivatives are widely studied for their antimicrobial , anticancer , and anti-inflammatory activities.
Properties
IUPAC Name |
5-(3-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGIGFELKOZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377032-82-9 | |
| Record name | 5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiourea to form the intermediate 3-bromophenylthiourea. This intermediate then undergoes cyclization with α-bromoacetophenone in the presence of a base such as potassium carbonate to yield the desired thienopyrimidine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has been investigated for its potential as an anticancer agent and an antimycobacterial agent .
Antimycobacterial Activity
The compound primarily targets cytochrome bd oxidase in Mycobacterium tuberculosis, leading to significant antimycobacterial activity. It disrupts the electron transport chain in the bacteria, impairing energy production and resulting in cell death. Case studies have shown that similar compounds exhibit promising results against drug-resistant strains of Mycobacterium tuberculosis.
Anticancer Properties
Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies.
Biological Studies
In biological research, this compound is used to probe biological pathways and mechanisms:
- Protein Interaction Studies : The compound is utilized to understand its interactions with proteins and nucleic acids, which can elucidate its mechanism of action at the molecular level.
- Cell Signaling Pathways : Investigations into how this compound affects cellular signaling pathways provide insights into its potential therapeutic effects.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor its properties for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Bromine Position: The 3-bromophenyl group in the target compound may induce distinct electronic effects compared to para-substituted analogs (e.g., 4-bromophenyl).
- Electron-Withdrawing Groups : Fluorine at the para position (e.g., 5-(4-fluorophenyl)- derivatives) improves oxidative stability and bioavailability compared to bromine .
- Mercapto/Amino Modifications: Compounds like 2-mercapto-3-(tetrahydrofuran-2-ylmethyl) derivatives () exhibit enhanced analgesic activity due to sulfur’s nucleophilic reactivity .
Key Observations :
- The use of FeCl3-SiO2 as a catalyst () improves yields in cyclization reactions, suggesting its applicability for synthesizing the target compound.
- Michael addition and Claisen–Schmidt condensation () are reliable for introducing aryl groups but may require optimization for meta-substituted bromophenyl derivatives.
Antimicrobial Activity
- Target Compound : Predicted activity based on structural analogs. The bromophenyl group may disrupt microbial membrane integrity or enzyme function .
- Compound 14 () : 5-(6-Bromo-2-oxo-2H-chromen-3-yl)-2-thioxo-dihydropyrido[2,3-d]pyrimidin-4-one showed moderate activity against Bacillus pumilis (Gram+) and Candida albicans (fungi) .
- 5-(4-Fluorophenyl)- derivative () : Fluorine’s electronegativity enhances interactions with bacterial DNA gyrase, improving potency against E. coli .
Anti-Inflammatory and Analgesic Activity
- 3-Amino-2-mercapto- derivatives (): Exhibited significant anti-inflammatory activity (e.g., 50% reduction in edema at 50 mg/kg) due to thiol group-mediated COX-2 inhibition .
- Target Compound : The absence of a mercapto group may reduce anti-inflammatory efficacy compared to derivatives but could lower toxicity.
Physicochemical Properties
Biological Activity
5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H8BrN2OS
- Molecular Weight : 355.637 g/mol
- CAS Number : [specific CAS number if available]
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of bromine in the 3-position enhances its reactivity and biological interactions.
Research indicates that thieno[2,3-d]pyrimidines exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as d-dopachrome tautomerase and phosphodiesterase (PDE) isoforms. For instance, related compounds have demonstrated IC50 values in the low micromolar range against these targets .
- Antioxidant Activity : Thieno derivatives have been reported to possess significant antioxidant properties. They can protect cellular components from oxidative stress, as evidenced by studies on erythrocytes subjected to toxic agents .
Biological Activities
-
Anticancer Activity :
- Several studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidines. For example, derivatives have shown effectiveness in suppressing the proliferation of cancer cells through the modulation of cell cycle progression and induction of apoptosis .
- A notable study indicated that certain thieno derivatives could inhibit cancer cell growth with IC50 values ranging from 5 to 15 µM .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances potency against certain targets |
| Alkyl Chain Length | Varies inhibitory activity; optimal lengths provide maximum efficacy |
| Functional Groups | Presence of electron-withdrawing groups generally increases activity |
Case Studies
- In Vitro Studies :
- Erythrocyte Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
